(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol
Overview
Description
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its hydroxyl group attached to the third carbon and a hydroxymethyl group attached to the fourth carbon of the piperidine ring. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral reducing agents. For example, the reduction of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-one can be achieved using lithium aluminum hydride (LAH) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (3R,4R)-4-piperidone, while reduction can produce (3R,4R)-4-piperidinemethanol .
Scientific Research Applications
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a chiral building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to these targets, facilitating various biochemical reactions. The compound’s stereochemistry ensures selective binding, which is essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-Hydroxy-4-piperidinemethanol
- (3S,4R)-3-Hydroxy-4-piperidinemethanol
- (3S,4S)-3-Hydroxy-4-piperidinemethanol
Uniqueness
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block in the synthesis of enantiomerically pure compounds. Compared to its stereoisomers, this compound often exhibits higher selectivity and potency in biological applications .
Properties
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKGJIYPZVMSJ-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284797 | |
Record name | (3R,4R)-3-Hydroxy-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416553-81-5 | |
Record name | (3R,4R)-3-Hydroxy-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416553-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4R)-3-Hydroxy-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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